molecular formula C28H34O8 B13784756 Heteroclitin C

Heteroclitin C

Katalognummer: B13784756
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: PZUDCPSZWPLXKT-GGECRKIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heteroclitin C is a natural product derived from the stems of Kadsura heteroclita, a plant species known for its medicinal propertiesThis compound has garnered attention due to its potential biological activities and applications in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heteroclitin C can be synthesized through chromatographic separations using silica gel and semi-preparative high-performance liquid chromatography (HPLC). The structures of the compound are elucidated based on spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HR-MS) techniques .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Kadsura heteroclita. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified and crystallized for further use .

Analyse Chemischer Reaktionen

Types of Reactions: Heteroclitin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities.

Wissenschaftliche Forschungsanwendungen

Heteroclitin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other biologically active compounds. In biology, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders. In the industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .

Wirkmechanismus

The mechanism of action of Heteroclitin C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating oxidative stress, inflammation, and cellular signaling pathways. This compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage to cells. It also influences various signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Heteroclitin C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other lignans such as heteroclitin D, interiorin C, and heteroclitin G. These compounds share structural similarities but differ in their specific substituents and biological activities. This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .

Conclusion

This compound is a promising natural product with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studying various therapeutic effects and developing new pharmaceuticals. Further research is needed to fully understand its potential and explore new applications in medicine and industry.

Eigenschaften

Molekularformel

C28H34O8

Molekulargewicht

498.6 g/mol

IUPAC-Name

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1

InChI-Schlüssel

PZUDCPSZWPLXKT-GGECRKIHSA-N

Isomerische SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Kanonische SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.